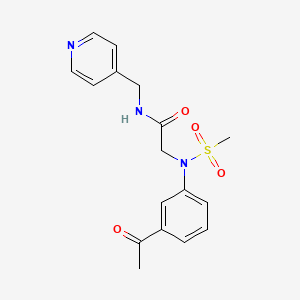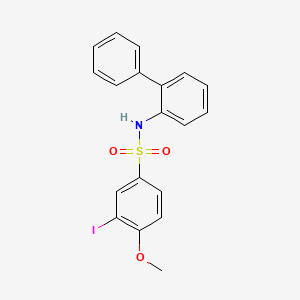![molecular formula C20H17ClN2O3S B4187082 N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide](/img/structure/B4187082.png)
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide
説明
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide, also known as CPTH2, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPTH2 is a small molecule inhibitor of histone acetyltransferase, which is involved in the regulation of gene expression.
作用機序
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide inhibits the activity of histone acetyltransferase, which is an enzyme that adds acetyl groups to histone proteins. Histone acetylation is a key mechanism of gene expression regulation, and aberrant histone acetylation has been implicated in various diseases. By inhibiting histone acetyltransferase, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide can regulate gene expression and potentially treat diseases that are caused by dysregulated gene expression.
Biochemical and Physiological Effects:
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been shown to have various biochemical and physiological effects, depending on the disease model and experimental conditions. In cancer research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been found to induce cell cycle arrest and apoptosis in cancer cells. In neurodegenerative disease research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been shown to reduce the accumulation of toxic proteins and improve cognitive function in animal models. In inflammation research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been found to reduce the production of pro-inflammatory cytokines and alleviate inflammation in animal models.
実験室実験の利点と制限
One advantage of N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide is its specificity towards histone acetyltransferase, which allows for targeted regulation of gene expression. However, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide also has limitations, such as its low solubility in water and potential toxicity at high concentrations. Additionally, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide may have off-target effects on other enzymes and proteins, which can complicate experimental results.
将来の方向性
There are several future directions for N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide research. One direction is to optimize the synthesis method to improve yield and purity. Another direction is to study the pharmacokinetics and pharmacodynamics of N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide in vivo, which can provide insights into its potential therapeutic applications. Additionally, further studies are needed to elucidate the molecular mechanisms of N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide and its potential off-target effects. Finally, clinical trials are needed to evaluate the safety and efficacy of N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide in humans.
科学的研究の応用
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been shown to inhibit the growth of cancer cells by regulating gene expression. In neurodegenerative disease research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been found to reduce the accumulation of toxic proteins in the brain, which is a hallmark of diseases such as Alzheimer's and Parkinson's. In inflammation research, N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide has been shown to reduce the production of pro-inflammatory cytokines, which are involved in the immune response.
特性
IUPAC Name |
N-[[3-chloro-4-(2-oxochromen-3-yl)phenyl]carbamothioyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3S/c1-2-5-18(24)23-20(27)22-13-8-9-14(16(21)11-13)15-10-12-6-3-4-7-17(12)26-19(15)25/h3-4,6-11H,2,5H2,1H3,(H2,22,23,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCMHAMKMWPHWIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(=S)NC1=CC(=C(C=C1)C2=CC3=CC=CC=C3OC2=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[3-chloro-4-(2-oxo-2H-chromen-3-yl)phenyl]amino}carbonothioyl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2-[2-(benzoylamino)ethyl]-1-methyl-1H-benzimidazol-6-yl}-2-methoxybenzamide](/img/structure/B4187008.png)
![N-(4-{[butyl(methyl)amino]sulfonyl}phenyl)-3-(4-oxo-3(4H)-quinazolinyl)propanamide](/img/structure/B4187016.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4187027.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4187034.png)
![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187042.png)
![dimethyl 2-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]terephthalate](/img/structure/B4187051.png)

![N-(4-acetylphenyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]propanamide](/img/structure/B4187058.png)
![3-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B4187080.png)
![2-phenyl-N-[2-(phenylthio)phenyl]butanamide](/img/structure/B4187085.png)
![2-{[1-(4-ethoxy-2-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}nicotinic acid acetate](/img/structure/B4187092.png)

![9-(1-naphthyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4187104.png)